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molecular formula C7H6BrIO B8737525 2-Bromo-6-iodo-4-methylphenol

2-Bromo-6-iodo-4-methylphenol

Cat. No. B8737525
M. Wt: 312.93 g/mol
InChI Key: BYJLUNUNBXTNOI-UHFFFAOYSA-N
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Patent
US07741326B2

Procedure details

2-Bromo-4-methylphenol (10.11 gm, 54.05 mmol) was mixed with concentrated ammonium hydroxide (50 ml) and methanol (20 ml). Potassium iodide (17.94 g, 108 mmol), iodine (13.72 g, 54.05 mmol) and water (60 ml) were mixed to give a dark brown solution which was added in portions to the phenol solution. Additional methanol (200 ml) was added in portions as precipitating product made the mixture too viscous to stir. When all the iodine solution had been added the mixture was heated to 60° C. till the brown color faded. The mixture was cooled, filtered and the solid rinsed three times with water. The solid was dissolved in dichloromethane, dried over magnesium sulfate, filtered and stripped to give 2-Bromo-4-methyl-6-iodophenol as an oil that crystallized on standing. The filtrate and water rinses were concentrated and extracted twice with ethyl acetate, dried over magnesium sulfate, filtered and stripped to give additional 2-bromo-4-methyl-6-iodophenol for a total of 16.24 g, 96% yield.
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17.94 g
Type
reactant
Reaction Step Two
Quantity
13.72 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[NH4+].[I-:12].[K+].II.C1(O)C=CC=CC=1>CO.O>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([I:12])[C:3]=1[OH:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.11 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
17.94 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
13.72 g
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brown solution which
CUSTOM
Type
CUSTOM
Details
as precipitating product
ADDITION
Type
ADDITION
Details
When all the iodine solution had been added the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid rinsed three times with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C)I)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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